molecular formula C21H18N6O3S B2399745 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898372-02-6

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2399745
CAS No.: 898372-02-6
M. Wt: 434.47
InChI Key: BJSYMZNLIKCYGC-UHFFFAOYSA-N
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Description

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between an amine and a diketone.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-nitrophenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential antimicrobial and antifungal properties are of interest. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyrrole rings can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • **2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, enhances its potential as a bioactive compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-15-5-4-6-16(13-15)20-23-24-21(26(20)25-11-2-3-12-25)31-14-19(28)22-17-7-9-18(10-8-17)27(29)30/h2-13H,14H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYMZNLIKCYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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